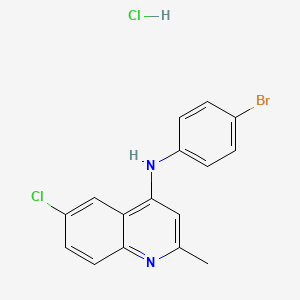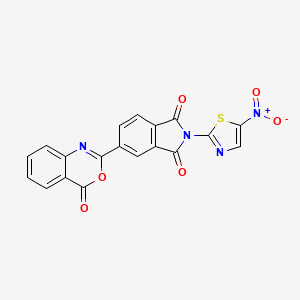![molecular formula C13H20N2O4 B5014384 [3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
[3-(acetylamino)-1-adamantyl]methyl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(acetylamino)-1-adamantyl]methyl nitrate, also known as AAMN, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AAMN belongs to the family of adamantane derivatives, which are known for their unique chemical and biological properties.
科学的研究の応用
[3-(acetylamino)-1-adamantyl]methyl nitrate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. This compound has been tested against a range of viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of [3-(acetylamino)-1-adamantyl]methyl nitrate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in viral replication, tumor growth, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of viruses and induce apoptosis in tumor cells. This compound has also been shown to reduce the production of inflammatory cytokines and prostaglandins. This compound has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the body.
実験室実験の利点と制限
The advantages of using [3-(acetylamino)-1-adamantyl]methyl nitrate in lab experiments include its broad-spectrum antiviral activity, its potential as an anticancer agent, and its anti-inflammatory properties. This compound has a low toxicity profile, making it suitable for use in cell culture and animal studies. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment. This compound is also a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for the research of [3-(acetylamino)-1-adamantyl]methyl nitrate. One area of research is the development of this compound-based antiviral drugs. This compound has shown promising results against a range of viruses, and further research could lead to the development of new antiviral therapies. Another area of research is the development of this compound-based anticancer drugs. This compound has shown potential as a tumor growth inhibitor, and further research could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of [3-(acetylamino)-1-adamantyl]methyl nitrate involves the reaction of 1-adamantylamine with acetic anhydride in the presence of a catalyst, followed by the reaction of the resulting compound with nitric acid. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
特性
IUPAC Name |
(3-acetamido-1-adamantyl)methyl nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-9(16)14-13-5-10-2-11(6-13)4-12(3-10,7-13)8-19-15(17)18/h10-11H,2-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZSDWFVWBTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)CO[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5014314.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)

![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014391.png)
